Cas no 1492044-56-0 ((2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid)

(2R,4R)-1-Allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative with significant utility in asymmetric synthesis and pharmaceutical applications. The compound features a stereochemically defined (2R,4R) configuration, ensuring high enantioselectivity in reactions. The presence of both a hydroxyl and a carboxylic acid functional group enhances its versatility as a building block for complex molecular architectures. The allyloxycarbonyl (Alloc) protecting group offers selective deprotection under mild conditions, facilitating further synthetic modifications. This compound is particularly valuable in peptidomimetics and bioactive molecule synthesis, where precise stereocontrol is critical. Its stability and well-defined reactivity profile make it a reliable intermediate for research and industrial applications.
(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid structure
1492044-56-0 structure
商品名:(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid
CAS番号:1492044-56-0
MF:C9H13NO5
メガワット:215.203222990036
CID:6072727
PubChem ID:54470509

(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • (2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
    • (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid
    • SCHEMBL9328664
    • EN300-6467807
    • 1492044-56-0
    • XHZYVDPKJZQKHJ-RNFRBKRXSA-N
    • AKOS017511697
    • インチ: 1S/C9H13NO5/c1-2-3-15-9(14)10-5-6(11)4-7(10)8(12)13/h2,6-7,11H,1,3-5H2,(H,12,13)/t6-,7-/m1/s1
    • InChIKey: XHZYVDPKJZQKHJ-RNFRBKRXSA-N
    • ほほえんだ: O[C@H]1CN(C(=O)OCC=C)[C@@H](C(=O)O)C1

計算された属性

  • せいみつぶんしりょう: 215.07937252g/mol
  • どういたいしつりょう: 215.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 87.1Ų

(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6467807-0.25g
(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
1492044-56-0
0.25g
$617.0 2023-05-24
Enamine
EN300-6467807-0.5g
(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
1492044-56-0
0.5g
$645.0 2023-05-24
Enamine
EN300-6467807-10.0g
(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
1492044-56-0
10g
$2884.0 2023-05-24
Enamine
EN300-6467807-0.05g
(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
1492044-56-0
0.05g
$563.0 2023-05-24
Enamine
EN300-6467807-0.1g
(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
1492044-56-0
0.1g
$591.0 2023-05-24
Enamine
EN300-6467807-5.0g
(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
1492044-56-0
5g
$1945.0 2023-05-24
Enamine
EN300-6467807-2.5g
(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
1492044-56-0
2.5g
$1315.0 2023-05-24
Enamine
EN300-6467807-1.0g
(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid
1492044-56-0
1g
$671.0 2023-05-24

(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid 関連文献

(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acidに関する追加情報

Introduction to (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic Acid (CAS No. 1492044-56-0)

(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid, with the CAS number 1492044-56-0, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules known for their structural complexity and functional diversity, making it a valuable intermediate in the synthesis of various pharmacologically active agents.

The< strong> stereochemistry of this compound, specifically the (2R,4R) configuration, plays a crucial role in determining its biological activity. The presence of both< strong>allyloxycarbonyl and< strong>hydroxy functional groups provides multiple sites for chemical modification, enabling the development of a wide range of derivatives with tailored properties. These features make it an attractive building block for drug discovery and development programs.

In recent years, there has been growing interest in the use of< strong>pyrrolidine derivatives as pharmacophores in medicinal chemistry. Pyrrolidine scaffolds are known for their ability to mimic natural amino acid structures, which can enhance binding affinity and selectivity when interacting with biological targets. The specific configuration of (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid makes it particularly interesting for designing molecules that can interact with enzymes and receptors in a highly specific manner.

One of the most compelling aspects of this compound is its potential application in the synthesis of< strong>protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, including inflammation, blood clotting, and viral replication. Inhibiting these enzymes has been a successful strategy for developing drugs to treat conditions such as cancer, HIV/AIDS, and autoimmune diseases. The< strong>hydroxy group in (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid provides a suitable site for covalent bond formation with protease active sites, potentially leading to the development of potent and selective inhibitors.

The< strong>allyloxycarbonyl group is another key feature of this compound that contributes to its versatility. This protecting group is commonly used in peptide synthesis to protect carboxyl groups during coupling reactions. Its presence in (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid allows for controlled modifications and subsequent deprotection steps, making it an invaluable tool for synthetic chemists.

In the context of current research, there has been significant progress in understanding the role of< strong>stereochemistry in drug design. Studies have shown that small changes in stereoconfiguration can have profound effects on biological activity, binding affinity, and metabolic stability. The (2R,4R) configuration of this compound has been carefully selected based on computational modeling and experimental data to optimize its interaction with biological targets.

The synthesis of (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

In addition to its potential as a drug intermediate, this compound has also been explored as a building block for materials science applications. The unique combination of functional groups makes it suitable for designing polymers and coatings with enhanced mechanical properties and biocompatibility. These materials could find applications in medical devices and tissue engineering.

The< strong>hydroxy group in (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid also makes it an attractive candidate for use in biocatalysis. Enzymes such as oxidoreductases can recognize this group as a substrate or cofactor, enabling the development of enzymatic cascades for the synthesis of complex molecules. This approach aligns with the growing trend towards green chemistry and sustainable manufacturing processes.

The< strong>allyloxycarbonyl group not only serves as a protecting group but also as a handle for further functionalization. It can be easily converted into other functional groups such as esters or amides through standard reactions. This flexibility allows chemists to explore diverse chemical space and identify novel lead compounds with improved pharmacological profiles.

In conclusion, (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid is a multifaceted compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique stereochemistry and functional groups make it an excellent candidate for drug discovery programs targeting proteases and other enzymes involved in disease pathways. Additionally, its versatility as a synthetic intermediate opens up possibilities for applications in materials science and biocatalysis.

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